molecular formula C15H13N3O2S2 B2774117 N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide CAS No. 1798464-99-9

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide

Cat. No.: B2774117
CAS No.: 1798464-99-9
M. Wt: 331.41
InChI Key: PXXHENAEGHHSQV-UHFFFAOYSA-N
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Description

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide is a compound that features a unique combination of functional groups, including a cyclopropyl-1,2,4-oxadiazole ring and thiophene rings.

Scientific Research Applications

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and sensors.

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

The 1,2,4-oxadiazole motif is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed , which might play a role in its interaction with its targets.

Biochemical Pathways

Based on the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may influence pathways related to carbonic anhydrase activity, pparα/δ signaling, and sirtuin 2 activity .

Pharmacokinetics

The synthesis of the compound involves the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature , which might influence its pharmacokinetic properties.

Result of Action

Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential therapeutic effects in cancer therapy, age-related diseases, and other conditions .

Action Environment

The compound’s synthesis involves a one-pot method developed for the assembly of the 1,2,4-oxadiazole core at ambient temperature , suggesting that the compound might be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of NaOH-DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole core . The reaction generally proceeds through O-acylation of amidoxime followed by cyclodehydration into the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving amidoximes and carboxylic acid derivatives can be scaled up for industrial applications. The use of appropriate solvents and reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or other reduced forms.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for treating Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide is unique due to its combination of a cyclopropyl-1,2,4-oxadiazole ring and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-8-6-11(22-7-8)13(19)17-15-10(4-5-21-15)14-16-12(18-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXHENAEGHHSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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